4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including three-component condensations and electrochemical methods. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be catalyzed chemically or electrochemically, with the latter offering higher yields . Similarly, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is achieved through a robust three-step process that includes nucleophilic aromatic substitution, hydrogenation, and iodination .
Molecular Structure Analysis
The molecular structures of compounds containing piperidine and pyrazole units have been studied using techniques such as single crystal X-ray diffraction. For example, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidine moiety has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions .
Chemical Reactions Analysis
The reactivity of piperidine and pyrazole derivatives can lead to a variety of chemical reactions. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines when reacted with α-halo-reagents in the presence of piperidine . Additionally, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds with substituted piperidin-4-ones and pyrazolin-5-ones can yield spiro-pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and pyrazole derivatives are influenced by their molecular structure and substituents. The electrochemical synthesis of spiro-pyrazole derivatives, for example, results in analytically pure products that do not require further recrystallization, indicating a high degree of regioselectivity and potentially distinct physical properties . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized as heterocyclic amino acids also exhibit specific properties, as confirmed by NMR spectroscopy and HRMS investigation .
Safety And Hazards
properties
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWIACIUWFZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377473 | |
Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
CAS RN |
321848-28-6 | |
Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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